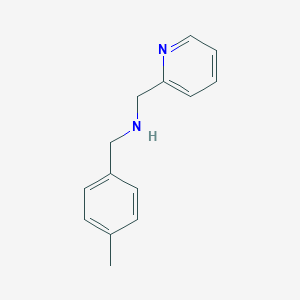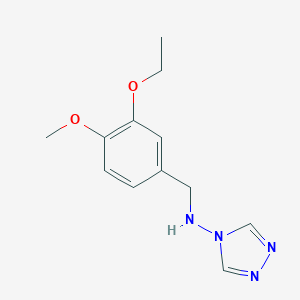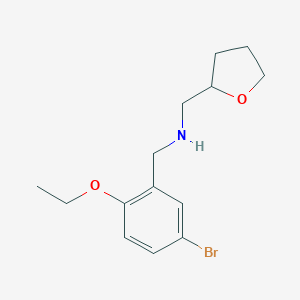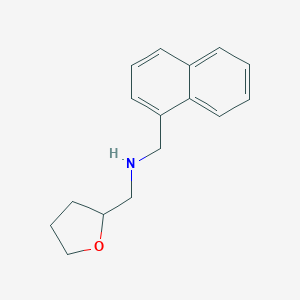![molecular formula C17H21N3O5S B276757 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes or by modulating specific signaling pathways in cells.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-microbial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide in lab experiments is its potential to exhibit multiple biological activities. This compound may be useful in investigating the mechanisms of certain diseases and in developing new therapeutic agents. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide. One potential direction is to investigate the mechanism of action of this compound in more detail to better understand its biological activity. Another direction is to explore the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been reported in several scientific studies. One of the most commonly used methods involves the reaction of 5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidine-2-thiol with N-(3-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against several enzymes such as xanthine oxidase, carbonic anhydrase, and acetylcholinesterase. This compound has also been investigated for its potential use as an anti-inflammatory, anti-tumor, and anti-microbial agent.
properties
Molecular Formula |
C17H21N3O5S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H21N3O5S/c1-3-25-8-7-13-15(22)19-17(20-16(13)23)26-10-14(21)18-11-5-4-6-12(9-11)24-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,21)(H2,19,20,22,23) |
InChI Key |
LGXDMDHGXKRTIF-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)OC)O |
Canonical SMILES |
CCOCCC1=C(N=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
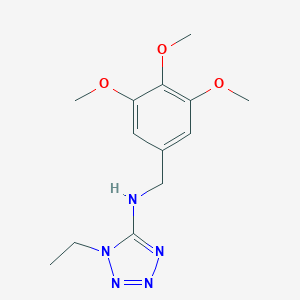
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)


